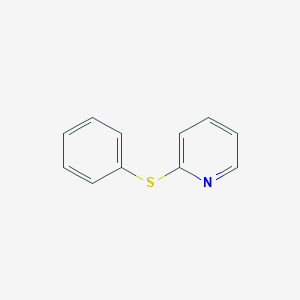

2-Phenylthiopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBYVHWWZMMIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195566 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

The Synthesis of 2-Phenylthiopyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The 2-phenylthiopyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its unique electronic properties and its presence in a range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing this compound, with a particular focus on the mechanistic underpinnings and practical execution of the Ullmann condensation and the Buchwald-Hartwig C-S cross-coupling reactions. Detailed experimental protocols, a comparative analysis of these key methodologies, and characterization data are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for the efficient and rational synthesis of this important molecular entity.

Introduction: The Significance of the this compound Moiety

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous approved drugs with a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][2] The introduction of a phenylthio substituent at the 2-position of the pyridine ring modulates the molecule's steric and electronic properties, influencing its ability to interact with biological targets and its potential as a ligand in catalysis. The sulfur atom, with its available lone pairs, can act as a hydrogen bond acceptor and a coordination site for metal ions, further expanding the chemical space for drug design and catalyst development. Derivatives of this compound have shown promise as anti-inflammatory and antimycobacterial agents, highlighting the therapeutic potential of this structural class.[3][4]

This guide will delve into the primary synthetic routes to this compound, providing not just the "how" but, more critically, the "why" behind the selection of reagents, catalysts, and reaction conditions.

Key Synthetic Strategies for C-S Bond Formation

The construction of the C-S bond between the pyridine and phenyl rings is the central challenge in the synthesis of this compound. The two most powerful and widely employed methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, adapted for C-S bond formation.

The Ullmann Condensation: A Classic Reimagined

The Ullmann reaction, first reported over a century ago, is a copper-mediated coupling of an aryl halide with a nucleophile.[5][6] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements, particularly the use of ligands, have transformed the Ullmann condensation into a more versatile and milder synthetic tool.[7]

Mechanism of the Ullmann C-S Coupling:

The precise mechanism of the Ullmann C-S coupling is still a subject of investigation, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.

Figure 2: Catalytic Cycle of the Buchwald-Hartwig C-S Coupling. This pathway involves the oxidative addition of the 2-halopyridine to a Pd(0) complex, followed by ligand exchange with the thiolate and reductive elimination to furnish the this compound product.

The success of the Buchwald-Hartwig C-S coupling is highly dependent on the choice of phosphine ligand. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are often employed to promote the reductive elimination step and stabilize the active Pd(0) catalyst. [8]A strong, non-nucleophilic base is necessary to deprotonate the thiophenol.

Comparative Analysis of Synthetic Methodologies

The choice between the Ullmann condensation and the Buchwald-Hartwig C-S coupling for the synthesis of this compound depends on several factors, including cost, substrate scope, and desired reaction conditions.

| Feature | Ullmann Condensation | Buchwald-Hartwig C-S Coupling |

| Catalyst | Copper (CuI, Cu₂O, etc.) | Palladium (Pd(OAc)₂, Pd₂(dba)₃, etc.) |

| Cost | Lower (abundant metal) | Higher (precious metal) |

| Ligands | Simple diamines, 1,10-phenanthroline | Bulky, electron-rich phosphines |

| Reaction Temp. | Generally higher, though modern methods are milder | Often milder (room temp. to 110 °C) |

| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |

| Functional Group Tol. | Moderate | High |

For large-scale industrial synthesis where cost is a primary concern, the development of an efficient Ullmann protocol is often favored. In a research and drug discovery setting, where substrate scope and functional group tolerance are paramount, the Buchwald-Hartwig reaction is frequently the method of choice.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound via the Ullmann and Buchwald-Hartwig reactions. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Ullmann C-S Coupling

Figure 3: Experimental Workflow for Ullmann C-S Coupling. This diagram outlines the key steps from reaction setup under an inert atmosphere to the final purification of the product.

Protocol 2: Buchwald-Hartwig C-S Coupling

Figure 4: Experimental Workflow for Buchwald-Hartwig C-S Coupling. This flowchart details the procedure, emphasizing the use of a palladium catalyst and a phosphine ligand under an inert atmosphere.

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The following data for the closely related compound, 2-phenylpyridine, can be used as a reference point. The introduction of the sulfur atom is expected to cause shifts in the spectral data.

| Technique | Expected Observations for this compound (based on 2-phenylpyridine data)[4][8][9] |

| ¹H NMR | Aromatic protons in the range of 7.0-8.7 ppm. The protons on the pyridine ring will likely show characteristic doublet, triplet, and doublet of doublets splitting patterns. |

| ¹³C NMR | Aromatic carbons in the range of 120-160 ppm. The carbon attached to the sulfur atom will have a distinct chemical shift. |

| FTIR | C-H stretching of the aromatic rings around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations of the pyridine and phenyl rings in the 1400-1600 cm⁻¹ region. C-S stretching may be observed in the fingerprint region. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₉NS, MW: 187.26 g/mol ). Fragmentation patterns may include the loss of the phenyl or thiophenyl radical. [10] |

Conclusion and Future Directions

The synthesis of this compound is readily achievable through well-established cross-coupling methodologies, primarily the Ullmann condensation and the Buchwald-Hartwig C-S coupling. The choice of method will be dictated by the specific requirements of the synthesis, with considerations for cost, scale, and functional group tolerance. The continued development of more active and robust catalysts for these transformations will undoubtedly further streamline the synthesis of this and other important sulfur-containing heterocyclic compounds. As the therapeutic potential of this compound derivatives continues to be explored, the demand for efficient and scalable synthetic routes will only increase, making the principles and protocols outlined in this guide of enduring value to the scientific community.

References

-

The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. (n.d.). Retrieved from [Link]

-

2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. PubMed. (1983). Retrieved from [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.). Retrieved from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Pyridine, 2-phenyl-. NIST WebBook. (n.d.). Retrieved from [Link]

-

Interpretation of mass spectra. UCLA Chemistry. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Ullmann Coupling Reaction Overview. Scribd. (n.d.). Retrieved from [Link]

-

Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Marmara Pharmaceutical Journal. (2012). Retrieved from [Link]

-

2-(4-Methyl-2-(phenylthio)phenyl)pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved from [Link]

-

Ullmann Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. (n.d.). Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. (2021). Retrieved from [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. (n.d.). Retrieved from [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. (2022). Retrieved from [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021). Retrieved from [Link]

-

FTIR spectrum for Pyridine. ResearchGate. (n.d.). Retrieved from [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

A review on the medicinal importance of pyridine derivatives. ResearchGate. (2016). Retrieved from [Link]

-

Ullmann reaction. Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. (2009). Retrieved from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. (2013). Retrieved from [Link]

-

Ullmann Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. (2024). Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. (2021). Retrieved from [Link]

-

Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. ResearchGate. (2017). Retrieved from [Link]

-

The FTIR Spectra of Pyridine and Pyridine-d , '. Semantic Scholar. (2003). Retrieved from [Link]

-

Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. (n.d.). Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 2-Phenylpyridine(1008-89-5) 13C NMR spectrum [chemicalbook.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. spectrabase.com [spectrabase.com]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. spectrabase.com [spectrabase.com]

- 10. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

structure and bonding of 2-Phenylthiopyridine

An In-depth Technical Guide to the Structure and Bonding of 2-Phenylthiopyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies. We delve into the molecule's conformational landscape, electronic structure, and spectroscopic signature, underpinned by data from analogous compounds and computational models. The guide includes detailed protocols for the synthesis, purification, and characterization of this important heterocyclic scaffold, highlighting its relevance and potential in modern therapeutic design.

Introduction: The Pyridyl Thioether Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs where it often serves to enhance metabolic stability, improve permeability, or modulate protein-binding interactions.[1][2] When coupled with a thioether linkage, as in the this compound scaffold, the resulting molecule possesses a unique combination of structural and electronic features. The thioether group provides a flexible, lipophilic linker that is also a potential hydrogen bond acceptor and can be a site for metabolic oxidation, offering a handle for prodrug strategies. Understanding the fundamental is therefore critical for leveraging this scaffold in the rational design of novel therapeutic agents. This guide aims to provide an in-depth, practical understanding of this molecule, from its synthesis to its detailed structural and electronic characterization.

Molecular Structure and Bonding Analysis

The structural and electronic properties of this compound are governed by the interplay between the electron-deficient pyridine ring, the electron-rich phenyl ring, and the bridging sulfur atom.

Theoretical Framework and Conformational Analysis

The molecule consists of two sp²-hybridized aromatic rings connected by a sulfur atom with a C-S-C bond angle of approximately 100-105°, a value typical for diaryl sulfides. This geometry arises from the sp³-like hybridization of the sulfur atom, which possesses two bonding pairs and two lone pairs of electrons. The overall conformation is not planar. The relative orientation of the two aromatic rings is defined by two key dihedral angles: C2(Py)-S-C1(Ph)-C2(Ph) and C1(Ph)-S-C2(Py)-N1(Py). These angles are the result of a balance between π-system conjugation, which favors planarity, and steric hindrance between the ortho-protons of the two rings, which favors a twisted conformation.

Caption: Key torsional angles in this compound.

Structural Parameters from Crystallographic and Computational Data

While a dedicated crystal structure for this compound is not widely published, extensive data from highly related compounds, such as 2-(allylthio)pyridine and metal complexes of pyridine-2-thiolate, allow for a precise estimation of its key structural parameters.[3][4][5]

| Parameter | Predicted Value | Rationale & Supporting Evidence |

| C(Py)—S Bond Length | ~1.77 Å | Slightly shorter than a typical C-S single bond due to partial double bond character from resonance with the pyridine ring. Consistent with data from related structures.[3] |

| C(Ph)—S Bond Length | ~1.78 Å | Typical length for an aryl-sulfur bond. |

| C—S—C Bond Angle | ~103° | Reflects the geometry of diaryl sulfides, balancing orbital hybridization and steric repulsion between the rings. |

| C—N Bond Lengths | ~1.34 Å | Characteristic of an sp² C-N bond within a pyridine ring.[3] |

Electronic Structure and Bonding Insights

Computational studies on analogous molecules provide deep insights into the electronic landscape of this compound.[6][7][8]

-

Natural Bond Orbital (NBO) Analysis: NBO calculations would predict a net negative charge on the nitrogen atom and the sulfur atom, making them key sites for electrophilic attack or coordination. The analysis also reveals hyperconjugative interactions, such as the delocalization of sulfur's lone pair electrons into the antibonding orbitals (π*) of the pyridine ring, which contributes to the stability of the molecule.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the phenyl ring and the sulfur atom, consistent with their electron-donating nature. The Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be distributed across the electron-deficient pyridine ring. The energy gap between the HOMO and LUMO dictates the molecule's electronic transition properties and its kinetic stability.

Synthesis and Characterization Workflow

The synthesis of this compound is most reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is robust and benefits from commercially available starting materials.

Caption: Workflow for Synthesis and Verification.

Detailed Experimental Protocol: Synthesis

Rationale: This protocol utilizes potassium carbonate as a mild base to deprotonate the thiophenol, forming the thiophenolate nucleophile in situ. DMF is chosen as the polar aprotic solvent to facilitate the SNAr reaction.

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of ~0.5 M with respect to the 2-chloropyridine.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

Rationale: Silica gel chromatography is a standard and effective method for separating the desired non-polar product from polar impurities and residual starting materials.

-

Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid.

Spectroscopic Data and Analysis

Spectroscopic analysis provides definitive structural confirmation. The following data are predicted based on the known effects of the constituent functional groups and data from similar molecules.[9][10][11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Pyridine H6 | ~8.50 | d | Ortho to N, deshielded |

| Pyridine H4 | ~7.70 | t | |

| Phenyl H2', H6' | ~7.55 | m | Ortho to S |

| Phenyl H3', H4', H5' | ~7.40 | m | |

| Pyridine H5 | ~7.25 | t | |

| Pyridine H3 | ~7.15 | d | Ortho to S |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Pyridine C2 | ~158.0 | C-S attached |

| Pyridine C6 | ~149.5 | C-H ortho to N |

| Pyridine C4 | ~136.5 | |

| Phenyl C1' | ~133.0 | C-S attached |

| Phenyl C2', C6' | ~130.0 | |

| Phenyl C4' | ~129.0 | |

| Phenyl C3', C5' | ~128.0 | |

| Pyridine C3, C5 | ~122.0 |

Infrared (IR) and UV-Visible Spectroscopy

| IR Spectroscopy | Predicted Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | =C-H vibrations of both rings[13] |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | Ring stretching vibrations[13] |

| C-S Stretch | 700 - 600 | Carbon-Sulfur bond vibration |

| UV-Visible Spectroscopy | Predicted λmax (nm) | Transition |

| ~250 | π → π | Electronic transition within the phenyl ring |

| ~280 | π → π / n → π* | Electronic transition involving the pyridine ring and sulfur lone pairs[15][16] |

Conclusion and Implications for Drug Development

This compound is a structurally well-defined molecule with a non-planar conformation and distinct electronic features arising from its constituent aromatic rings and thioether linker. Its synthesis is straightforward, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The insights into its bonding, conformation, and electronic properties provided in this guide are essential for medicinal chemists. These features—lipophilicity, metabolic potential at the sulfur atom, and hydrogen bond accepting capabilities—are critical parameters that can be modulated in the design of new drugs targeting a wide array of biological targets.[1] The robust understanding of this core scaffold empowers researchers to make more informed decisions in lead optimization and the development of next-generation therapeutics.

References

-

PrepChem. Synthesis of 2,5-bis(phenylthio)pyridine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 194422, 2-((Phenylthio)methyl)pyridine. Available from: [Link]

-

Li, M., et al. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Molecules. 2020. Available from: [Link]

-

El-Emam, A. A., et al. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E. 2017. Available from: [Link]

-

NIST. Pyridine, 2-phenyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]

-

NIST. Pyridine, 2-phenyl-. In: NIST Chemistry WebBook. Available from: [Link]

- CN112375036B - Preparation method of 2-arylthio pyridine-N-oxide and derivatives thereof. Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13887, 2-Phenylpyridine. Available from: [Link]

-

Parmar, D. K., & Bhatt, H. B. Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. 2020. Available from: [Link]

-

Stroh, J., et al. Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Acta Crystallographica Section E. 2024. Available from: [Link]

-

Al-Majid, A. M., et al. Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. Acta Crystallographica Section E. 2021. Available from: [Link]

-

ResearchGate. The suggested mechanism for the synthesis of the thio-pyridine derivatives. Available from: [Link]

-

ResearchGate. UV-vis absorption spectra of 2 in pyridine at varying concentrations. Available from: [Link]

-

Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. 2014. Available from: [Link]

-

Găină, L., & Silvestru, C. Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Molecules. 2023. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

El-Gazzar, A. A., et al. Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. 2022. Available from: [Link]

-

Aydin, F., & Kiraz, A. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. 2025. Available from: [Link]

-

SpectraBase. 2-Phenylpyridine - Optional[UV-VIS] - Spectrum. Available from: [Link]

-

SpectraBase. 2-[1-(Propylthio)propyl]pyridine - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

SpectraBase. 2-Phenylpyridine - Optional[15N NMR] - Chemical Shifts. Available from: [Link]

-

Wacker, J. N., et al. Bonding Trends in Pyridine-2-thiolato Complexes of Tetravalent Actinides. Inorganic Chemistry. 2025. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4313470, 2-(Phenylazo)pyridine. Available from: [Link]

-

ResearchGate. Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. 2024. Available from: [Link]

-

Asiri, A. M., et al. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. Chemistry Central Journal. 2019. Available from: [Link]

-

Mary, Y. S., et al. Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. Available from: [Link]

-

CORE. Hydrogen Bonds Between Pyridine and Haloforms – New Insights. Available from: [Link]

-

ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

-

Kopchuk, D. S., et al. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry. 2019. Available from: [Link]

-

Asiri, A. M., et al. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. Chemistry Central Journal. 2019. Available from: [Link]

-

Singh, U. P., & Singh, P. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy. 2021. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 412543, Pyridine, 2-(ethylthio)-. Available from: [Link]

-

Organic Chemistry with Victor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. 2021. Available from: [Link]

-

Royal Society of Chemistry. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. 2018. Available from: [Link]

-

ResearchGate. Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. 2019. Available from: [Link]

-

MDPI. A Combination of Virtual and Experimental Screening Tools for the Prediction of Nitrofurantoin Multicomponent Crystals with Pyridine Derivatives. 2023. Available from: [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bonding Trends in Pyridine-2-thiolato Complexes of Tetravalent Actinides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]

- 10. Pyridine, 2-phenyl- [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Phenylthiopyridine: From Discovery to Contemporary Applications

This guide provides a comprehensive technical overview of 2-Phenylthiopyridine, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its historical discovery, the evolution of its synthesis, and its contemporary applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile molecule.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental building blocks in modern chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The nitrogen atom within the six-membered aromatic ring imparts unique electronic properties and provides a handle for chemical modification, making the pyridine scaffold a privileged structure in medicinal chemistry.[1] The introduction of a phenylthio substituent at the 2-position of the pyridine ring gives rise to this compound, a molecule that combines the characteristics of both pyridine and diphenyl sulfide moieties. This unique combination has led to its exploration in various fields, most notably in the development of novel therapeutic agents.[3][4]

Discovery and Historical Synthesis

The first documented synthesis of a derivative of this compound dates back to 1941, in a seminal paper by Harry C. Winter and Francis E. Reinhart from the Department of Chemistry at the University of Maryland. Their work, titled "The Preparation of Some 2-Pyridyl and 8-Quinolyl Phenyl Sulfides and Sulfones," laid the foundational groundwork for the synthesis of this class of compounds.

The primary method employed was the nucleophilic aromatic substitution (SNAr) reaction between a halo-substituted pyridine and a thiol. Specifically, they reported the synthesis of 5-nitro-2-pyridyl phenyl sulfide by reacting 2-chloro-5-nitropyridine with thiophenol. This reaction, conducted at elevated temperatures, demonstrated the feasibility of forming the C-S bond at the 2-position of the pyridine ring, a position activated towards nucleophilic attack by the ring nitrogen.

Causality in Early Experimental Choices

The choice of a nitro-substituted pyridine was strategic. The strongly electron-withdrawing nitro group at the 5-position further activates the 2-position towards nucleophilic substitution, making the reaction more facile. This highlights an early understanding of the electronic effects governing reactivity in heteroaromatic systems. The use of a chloro leaving group was also typical for the era, representing a balance between reactivity and the stability of the starting material.

Evolution of Synthetic Methodologies

While the foundational SNAr approach remains relevant, synthetic methods for preparing this compound and its derivatives have evolved to offer improved yields, milder reaction conditions, and greater functional group tolerance.

Classical Nucleophilic Aromatic Substitution

The direct reaction of 2-halopyridines with thiophenol or its corresponding thiolate remains a straightforward and widely used method. The reactivity of the 2-halopyridine is a key factor, with 2-fluoropyridines generally exhibiting the highest reactivity towards nucleophilic attack, followed by chloro-, bromo-, and iodopyridines. The choice of base and solvent is crucial for generating the nucleophilic thiolate and facilitating the substitution reaction.

Modern Catalytic Approaches

More recently, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of 2-arylthiopyridines. These methods often offer broader substrate scope and milder reaction conditions compared to traditional SNAr reactions. Palladium-catalyzed reactions, in particular, have been successfully employed for the C-S bond formation between 2-halopyridines and thiophenols.

Detailed Experimental Protocols

To provide a practical understanding of the synthesis of this compound, a representative classical protocol is detailed below.

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is based on the reaction of 2-chloropyridine with thiophenol in the presence of a base.

Materials:

-

2-Chloropyridine

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of thiophenol (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium thiophenolate salt.

-

Add 2-chloropyridine (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Property | Value |

| CAS Number | 3111-54-4[5][6][7][8] |

| Molecular Formula | C₁₁H₉NS[5][6][7] |

| Molecular Weight | 187.26 g/mol [5] |

While specific, publicly available, and fully assigned spectra for the parent this compound are not readily found in the searched literature, the expected spectroscopic features can be inferred from the known spectra of its constituent parts, 2-substituted pyridines and phenyl sulfides. For comparison, the NIST WebBook provides spectral data for the closely related 2-phenylpyridine (CAS 1008-89-5), which lacks the sulfur atom.[9][10]

Applications in Drug Discovery

The this compound scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] The ability to modify both the pyridine and phenyl rings allows for the fine-tuning of physicochemical properties and biological activity.

Anti-inflammatory Agents

Derivatives of this compound have been investigated as potential anti-inflammatory agents. A study published in the Journal of Medicinal Chemistry in 1983 reported that 2-[(phenylthio)methyl]pyridine derivatives exhibited inhibitory activity in a rat model of the reverse passive Arthus reaction, a model of immune complex-mediated inflammation.[3] This activity profile was distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, suggesting a different mechanism of action.[3]

Antimycobacterial Activity

In the search for new treatments for tuberculosis, a series of 2-(phenylthio)benzoylarylhydrazone derivatives were synthesized and evaluated for their antimycobacterial activity.[4] Among the tested compounds, those containing 5-nitro-2-furyl and 5-nitro-2-thienyl moieties demonstrated significant activity against Mycobacterium tuberculosis H37Rv.[4] This highlights the potential of the 2-phenylthio scaffold as a platform for the development of novel antitubercular agents.

Other Potential Therapeutic Areas

The versatility of the pyridine nucleus suggests that this compound derivatives could be explored for a wide range of other therapeutic applications, including as anticancer, antiviral, and insecticidal agents.[11][12] The pyridine moiety is a common feature in a large number of FDA-approved drugs, underscoring its importance in pharmaceutical development.[2]

Logical and Experimental Workflows

The discovery and development of new therapeutic agents based on the this compound scaffold typically follow a structured workflow.

Conclusion

This compound, a molecule with a rich history dating back to the early 20th century, continues to be a relevant and valuable scaffold in modern chemical research. From its initial synthesis via classical nucleophilic aromatic substitution to the development of more sophisticated catalytic methods, the preparation of this compound has evolved significantly. Its derivatives have shown promise in various therapeutic areas, particularly as anti-inflammatory and antimycobacterial agents. The versatility of the this compound structure, allowing for systematic modification and optimization, ensures its continued exploration in the quest for new and effective medicines.

References

-

Haviv, F., DeNet, R. W., Michaels, R. J., Ratajczyk, J. D., Carter, G. W., & Young, P. R. (1983). 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. Journal of Medicinal Chemistry, 26(2), 218-222. [Link]

-

ChemSigma. (n.d.). 3111-54-4 this compound. Retrieved from [Link]

-

CAS Database. (n.d.). 3111-54-4 this compound. Retrieved from [Link]

-

ResearchGate. (2025). Efficient method for the synthesis of new [2-(alkylarylthio)ethyl]pyridines. Retrieved from [Link]

-

PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

-

A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). Retrieved from [Link]

-

ResearchGate. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. Retrieved from [Link]

-

Semantic Scholar. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from [Link]

-

Chemical Shifts. (n.d.). 2-(4-Methyl-2-(phenylthio)phenyl)pyridine - Optional[13C NMR]. Retrieved from [Link]

-

Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]

-

NIST. (n.d.). Pyridine, 2-phenyl-. Retrieved from [Link]

-

MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

-

Kaymakçıoğlu, B. K., Oruç-Emre, E. E., & Rollas, S. (2013). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Marmara Pharmaceutical Journal, 17(2), 63-68. [Link]

-

Al-Issa, S. A. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10903-10915. [Link]

-

NIST. (n.d.). Pyridine, 2-phenyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyridine derivatives (2–4) and thioamide (5). Retrieved from [Link]

- Google Patents. (n.d.). EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them.

-

PubMed. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Retrieved from [Link]

-

PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

-

MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

-

MDPI. (2022). 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anaxlab.com [anaxlab.com]

- 6. 3111-54-4 this compound [chemsigma.com]

- 7. This compound | 3111-54-4 [chemnet.com]

- 8. a2bchem.com [a2bchem.com]

- 9. Pyridine, 2-phenyl- [webbook.nist.gov]

- 10. Pyridine, 2-phenyl- [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenylthiopyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenylthiopyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct and extensive literature on this compound is not broadly available under this specific nomenclature, this guide synthesizes information from closely related analogues and derivatives to present a holistic view of its chemical and physical properties, synthesis, reactivity, and potential applications. This document serves as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials, offering insights into the strategic incorporation of the phenylthiopyridine scaffold.

Introduction: The Phenylthiopyridine Scaffold

The pyridine ring is a fundamental motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, arising from the presence of the nitrogen heteroatom, render it a versatile scaffold for chemical modification. The introduction of a phenylthio (-SPh) group at the 2-position of the pyridine ring creates this compound, a molecule that combines the characteristics of both aromatic systems. This linkage introduces a sulfur atom, which can influence the molecule's conformation, lipophilicity, and metabolic profile, making it an attractive building block in drug discovery.

Pyridine derivatives are known to play crucial roles in a wide range of biological activities, and the incorporation of a thioether linkage can enhance these properties or introduce new ones. Arylthiopyridines, as a class, are being explored for their potential in various therapeutic areas.

Molecular and Physicochemical Properties

Based on the structure of this compound, we can deduce its fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NS | Inferred from structure |

| Molecular Weight | 187.26 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow oil or solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents | General chemical principles |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry, primarily involving the formation of a carbon-sulfur bond between a pyridine ring and a phenyl group.

Nucleophilic Aromatic Substitution (SNAr)

A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with thiophenol in the presence of a base.

Caption: General workflow for the synthesis of this compound via SNAr.

Experimental Protocol: Synthesis of 2-(Phenylsulfanyl)pyridine-3-carboxylic acid

A related synthesis has been reported for 2-(Phenylsulfanyl)pyridine-3-carboxylic acid, which provides a strong procedural basis.[1]

-

Reactants: A mixture of 2-chloronicotinic acid (1.57 g, 10 mmol) and thiophenol (2 ml) is prepared.

-

Reaction: The mixture is heated under reflux for two hours.

-

Work-up: The reaction mixture is cooled, and the product, 2-(Phenylsulfanyl)pyridine-3-carboxylic acid, is isolated.

This protocol can be adapted for the synthesis of this compound by starting with 2-chloropyridine instead of 2-chloronicotinic acid.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and phenyl rings. - The proton at the 6-position of the pyridine ring is expected to be the most downfield. |

| ¹³C NMR | - Signals in the aromatic region (δ 120-160 ppm). - The carbon atom attached to the sulfur (C2 of the pyridine ring) will have a characteristic chemical shift. |

| IR Spectroscopy | - C-H stretching vibrations for aromatic rings (~3000-3100 cm⁻¹). - C=C and C=N stretching vibrations for the pyridine ring (~1400-1600 cm⁻¹). - C-S stretching vibrations (~600-800 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 187.26 g/mol . - Fragmentation patterns corresponding to the loss of the phenyl or thiophenyl groups. |

Reactivity and Chemical Properties

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring and the sulfur atom of the phenylthio group.

Reactivity of the Pyridine Ring

The pyridine ring is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[2] The presence of the electron-donating (by resonance) but inductively withdrawing phenylthio group at the 2-position can modulate this reactivity. Electrophilic substitution on the pyridine ring is generally difficult and typically occurs at the 3- and 5-positions under harsh conditions.

Reactivity of the Sulfur Atom

The sulfur atom in the thioether linkage is nucleophilic and can undergo oxidation to form the corresponding sulfoxide and sulfone. These oxidized derivatives present different electronic and steric properties, offering a pathway for further functionalization and modulation of biological activity.

Caption: Oxidation pathway of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine and its derivatives are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The phenylthiopyridine scaffold is a promising platform for the development of new therapeutic agents.

Arylthiopyridine derivatives have been investigated for a range of biological activities, including:

-

Antimicrobial and Antifungal Agents: The lipophilic nature of the phenylthio group can enhance cell membrane permeability, a desirable trait for antimicrobial drugs.

-

Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, while the overall scaffold can be tailored to fit into the active sites of various enzymes.

-

Central Nervous System (CNS) Agents: The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive candidates for CNS drug development.

The synthesis of diverse libraries of this compound analogues through variations in both the pyridine and phenyl rings allows for systematic structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Conclusion

This compound represents a valuable and versatile scaffold for the development of new molecules with potential applications in both medicinal chemistry and materials science. While direct characterization data for this specific compound is sparse in the public domain, its synthesis is readily achievable through standard organic chemistry methodologies. The predictable reactivity of the pyridine ring and the thioether linkage provides ample opportunities for further functionalization, enabling the fine-tuning of its physicochemical and biological properties. This guide provides a foundational understanding for researchers looking to explore the potential of the this compound core in their scientific endeavors.

References

-

Khan, M. N., Khan, M. A., Arshad, M. N., Khan, I. U., & Rehman, S. (2009). 2-(Phenylsulfanyl)pyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2662. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link]

-

University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]

Sources

The Chemistry and Therapeutic Potential of 2-Phenylthiopyridine: A Technical Guide for Researchers

Abstract

The 2-phenylthiopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-deficient pyridine ring and the polarizable sulfur atom, impart a versatile reactivity profile and a propensity for engaging with biological targets. This in-depth technical guide provides a comprehensive review of the synthesis, reactivity, and burgeoning applications of this compound and its derivatives, with a particular focus on their role in drug discovery and development. We will delve into the mechanistic underpinnings of key synthetic transformations, explore the structure-activity relationships of biologically active analogs, and present detailed experimental protocols to empower researchers in this exciting field.

The this compound Core: Synthesis and Reactivity

The strategic construction and functionalization of the this compound core are fundamental to harnessing its potential. This section will detail the primary synthetic routes and explore the characteristic reactivity of this scaffold.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine and thiophenol. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates attack by soft nucleophiles like thiolates.

Experimental Protocol: Synthesis of this compound from 2-Chloropyridine and Thiophenol

This protocol is a generalized procedure based on common SNAr reactions.

-

Materials: 2-chloropyridine, thiophenol, sodium hydroxide (NaOH), dimethylformamide (DMF), ethyl acetate, brine.

-

Procedure:

-

To a stirred solution of thiophenol (1.1 equivalents) in DMF, add sodium hydroxide (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the sodium thiophenolate salt.

-

Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Causality in Experimental Choices:

-

Base: The use of a strong base like NaOH is crucial to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion, which readily attacks the electron-deficient pyridine ring.

-

Solvent: A polar aprotic solvent like DMF is ideal as it solvates the cation (Na+) while leaving the nucleophile (thiophenolate) relatively unsolvated and highly reactive.

-

Temperature: Heating is often necessary to overcome the activation energy of the reaction, although some modern protocols with activated pyridiniums can proceed at room temperature.

An alternative and increasingly popular approach involves palladium-catalyzed cross-coupling reactions, which offer a broader substrate scope and milder reaction conditions. For instance, the Suzuki-Miyaura coupling of a pyridine-2-thiol derivative with a phenylboronic acid can be employed.

Reactivity of this compound

The reactivity of this compound is dictated by three main features: the pyridine ring, the sulfur atom, and the phenyl ring.

-

Pyridine Ring Reactivity:

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[1] When forced under harsh conditions, substitution typically occurs at the C3 and C5 positions.[1][2]

-

Nucleophilic Aromatic Substitution (NAS): The electron deficiency at the C2, C4, and C6 positions makes the pyridine ring susceptible to nucleophilic attack, although less so than a pyridinium salt.[3]

-

Palladium-Catalyzed C-H Activation: A significant area of modern research is the palladium-catalyzed C-H functionalization at the ortho-position of the phenyl ring, directed by the pyridine nitrogen.[4][5][6] This allows for the introduction of various substituents, expanding the chemical space of this compound derivatives.

-

-

Sulfur Atom Reactivity:

Experimental Protocol: Oxidation of this compound to 2-Phenylsulfinylpyridine (Sulfoxide)

This is a generalized protocol for selective sulfide oxidation.

-

Materials: this compound, hydrogen peroxide (H2O2, 30% solution), acetic acid, dichloromethane.

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-phenylsulfinylpyridine.

-

Note: To synthesize the corresponding sulfone (2-phenylsulfonylpyridine), an excess of the oxidizing agent (e.g., 2.2-2.5 equivalents of H2O2) and typically higher temperatures are required.[7][9]

Applications in Drug Discovery and Development

The this compound scaffold is a versatile template for the design of novel therapeutic agents across various disease areas. Its ability to form key interactions with biological targets, coupled with its tunable physicochemical properties, makes it an attractive starting point for medicinal chemistry campaigns.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have demonstrated significant anti-inflammatory properties. For instance, 2-[(phenylthio)methyl]pyridine derivatives have been shown to inhibit the dermal reverse passive Arthus reaction in rats, a model of immune-complex-mediated inflammation.[10] The mechanism of action for some of these compounds is thought to be distinct from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.[11] Some studies suggest that the anti-inflammatory effects of related sulfur-containing heterocycles may be linked to their antioxidant properties or modulation of pro-inflammatory cytokine production.[12]

Anticancer Activity

The antiproliferative activity of pyridine derivatives is a well-established area of research.[13][14][15] For this compound analogs, anticancer activity has been reported against various cancer cell lines.[16][17] The structure-activity relationship (SAR) studies on related scaffolds have highlighted the importance of specific substitution patterns on the phenyl and pyridine rings for enhancing potency. For example, the introduction of electron-withdrawing or hydrogen-bond donating groups can significantly influence cytotoxic activity.[13][18]

| Compound Scaffold | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridothienopyrimidinone | 2-(2-chlorophenyl)-2,3-dihydro | MCF7, HCT116, PC3 | 1.18 (Pim-1 kinase) | [19] |

| Pyridothienopyrimidinone | 2-(2-hydroxyphenyl) | Pim-1 kinase | 4.62 | [19] |

| Thieno[2,3-b]pyridine | Varied | HepG2, MCF-7 | 9.70 - 10.33 | [17] |

Table 1: Anticancer Activity of Selected Pyridine-thioether Derivatives.

Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several this compound derivatives have been identified as potent kinase inhibitors.

-

FLT3 Inhibitors for Acute Myeloid Leukemia (AML): Imidazo[1,2-a]pyridine-thiophene derivatives, which share structural similarities with this compound, have been optimized as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are key drivers in AML.[20]

-

TYK2 Inhibitors for Autoimmune Diseases: Pyridine derivatives have been designed as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, which is a promising target for the treatment of autoimmune diseases.[21]

-

CDK2 Inhibitors for Cancer: Novel pyrazolopyridine and furopyridine derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, with some compounds exhibiting IC50 values in the sub-micromolar range.[22]

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas. Derivatives have been investigated for their:

-

Psychotropic Effects: Certain thioalkyl derivatives of pyridine have shown significant anxiolytic, sedative, and antidepressant effects.[23]

-

Herbicidal Activity: Novel α-trifluorothioanisole derivatives containing phenylpyridine moieties have been synthesized and shown to possess herbicidal activity.[24]

Structure-Activity Relationships (SAR) and Future Directions

The growing body of research on this compound derivatives allows for the elucidation of key structure-activity relationships that can guide future drug design efforts.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for modulating biological activity. Electron-withdrawing groups, such as halogens or nitro groups, and hydrogen bond donors/acceptors can significantly impact potency and selectivity.[13]

-

Modification of the Pyridine Ring: Alterations to the pyridine ring, including the introduction of substituents or fusion to other heterocyclic systems, can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Oxidation State of the Sulfur Linker: The oxidation of the thioether to a sulfoxide or sulfone dramatically increases the polarity and hydrogen bonding capacity of the molecule. This can lead to altered target engagement and pharmacokinetic profiles.

Future research in this area will likely focus on:

-

The development of more efficient and selective synthetic methodologies for the derivatization of the this compound core.

-

The use of computational modeling and structure-based drug design to guide the synthesis of next-generation analogs with improved potency and selectivity.

-

A deeper investigation into the mechanisms of action of these compounds to identify novel biological targets and pathways.

Conclusion

The this compound scaffold represents a rich and underexplored area of chemical space with significant potential for the development of novel therapeutic agents. Its versatile synthesis, tunable reactivity, and proven ability to interact with a range of biological targets make it a compelling platform for medicinal chemists and drug discovery professionals. This guide has provided a comprehensive overview of the current state of this compound research, from fundamental chemistry to therapeutic applications, with the aim of inspiring and enabling further innovation in this exciting field.

References

-

2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents.

-

Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70.

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine.

-

Pd catalyzed the C–H alkylation reaction of 2-phenylpyridine.

-

Sulfone synthesis by oxidation.

-

Electrophilic & Nucleophilic Substitution in Heterocycles.

-

Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor.

-

Sulfoxide synthesis by oxidation.

-

Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

-

Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives.

-

A Comparative Study of 2-(Benzylthio)-6-methylpyridine Derivatives: An Analysis of Biological Activity.

-

Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives.

-

Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.

-

Heterocyclic Compounds.

-

Sulfide Oxidation.

-

Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.

-

The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors.

-

Experimental setup for the oxidation of diphenyl sulfide to its sulfoxide and sulfone.

-

Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors.

-

Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives.

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.

-

Structure-activity relationship analysis of different substitutions on...

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

-

6,6′-Di-(2″-thiophenol)-2,2′-bipyridine.

-

EAS Reactions of Pyridine: Videos & Practice Problems.

-

Electrophilic substitution on pyridine.

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.

-

Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity.

-

Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the...

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

-

a new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions.

-

Pyridine derivatives 46a–50 reported as anti-inflammatory agents.

Sources

- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. studylib.net [studylib.net]

- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2-Phenylthiopyridine as a Ligand in Catalysis

Introduction: The Strategic Advantage of 2-Phenylthiopyridine in Catalysis

In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount for the sustainable and economical production of pharmaceuticals, agrochemicals, and advanced materials. The performance of a transition metal catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. This compound and its derivatives are an emerging class of bidentate N,S-ligands that offer a unique combination of a "hard" pyridine nitrogen and a "soft" thioether sulfur donor. This distinct electronic profile allows for the fine-tuning of the metal center's reactivity, making these ligands promising candidates for a variety of catalytic transformations.

The pyridine moiety provides a strong coordination site, while the thioether group can modulate the electron density at the metal center and stabilize key intermediates in the catalytic cycle. This guide provides an in-depth exploration of the potential applications of this compound as a ligand in catalysis, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals. While extensive literature on this compound itself is still developing, the protocols and principles outlined herein are based on structurally analogous and well-studied pyridine-thioether ligand systems, offering a solid foundation for further investigation.[1][2]

Anticipated Catalytic Applications

The unique electronic and structural features of this compound make it a promising ligand for a range of palladium-catalyzed cross-coupling reactions. The ability of the N,S-bidentate chelate to stabilize both Pd(0) and Pd(II) oxidation states is crucial for the efficiency of these catalytic cycles.[1]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis, widely used for the synthesis of biaryls, which are common motifs in pharmaceuticals.[1] Palladium complexes of this compound are anticipated to be effective catalysts for this transformation.

The this compound ligand is expected to enhance the Suzuki-Miyaura coupling through several mechanisms:

-

Stabilization of the Active Catalyst: The bidentate nature of the ligand provides a stable coordination environment for the palladium center, preventing catalyst decomposition and promoting higher turnover numbers.

-

Facilitation of Oxidative Addition: The electron-donating properties of the thioether can enhance the electron density at the palladium center, facilitating the initial oxidative addition of the aryl halide to the Pd(0) species.

-

Promotion of Reductive Elimination: The steric and electronic properties of the ligand can influence the final reductive elimination step, leading to the formation of the biaryl product and regeneration of the active Pd(0) catalyst.

This protocol describes a general method for the cross-coupling of an aryl halide with a boronic acid using a palladium catalyst supported by a this compound-type ligand.[1][2]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

4-Bromoanisole

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane/Water (4:1 mixture), degassed

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a separate flask, dissolve Pd(OAc)₂ (1 mol%) and this compound (1.1 mol%) in a minimal amount of degassed solvent and stir for 30 minutes to form the palladium-ligand complex.

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the pre-formed palladium-2-phenylthiopyridine catalyst solution (1 mol% Pd) to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

-

The following table summarizes the expected catalytic performance based on similar palladium complexes with pyridine-thioether ligands.[1][2] Optimization will be necessary for specific substrates.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 0.1 | K₂CO₃ | Toluene/Water | 100 | 12 | >95 (Est.) |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | 1,4-Dioxane/Water | 110 | 24 | >90 (Est.) |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.1 | K₂CO₃ | Toluene/Water | 100 | 8 | >98 (Est.) |

Note: The performance data is an estimation based on high yields observed with similar pyridine-based ligands under comparable conditions. Direct experimental validation is recommended.[1]

Palladium-Catalyzed Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful method for the vinylation of aryl halides, leading to the formation of substituted alkenes. The this compound ligand is expected to promote this reaction by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[2]

-

Enhanced Stability: The chelation of the this compound ligand to the palladium center can prevent the formation of palladium black and increase the catalyst's lifetime.

-

Modulation of Reactivity: The electronic properties of the ligand can influence the rate of migratory insertion and β-hydride elimination, which are key steps in the Heck-Mizoroki catalytic cycle.

This protocol provides a general procedure for the Heck-Mizoroki reaction using a palladium catalyst with a this compound-type ligand.[1][2]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound

-

Iodobenzene

-

Styrene

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Sealed reaction tube

Procedure:

-

Catalyst Preparation: Prepare the [PdCl₂(this compound)] complex by reacting PdCl₂ with one equivalent of this compound in a suitable solvent like acetonitrile at reflux.

-

Reaction Setup: In a sealed tube, combine iodobenzene (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), triethylamine (2.0 mmol, 2.0 equiv), and the palladium catalyst (0.05 mol%).

-

Solvent Addition: Add anhydrous DMF (3 mL).

-

Reaction: Seal the tube and heat it to 120°C for 8 hours.

-

Work-up and Purification:

-

After cooling, dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Sources

Application Notes & Protocols: 2-Phenylthiopyridine in Modern Organic Synthesis